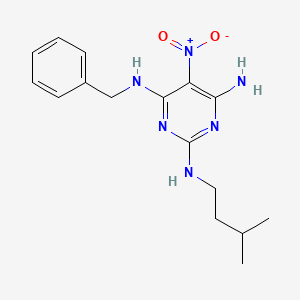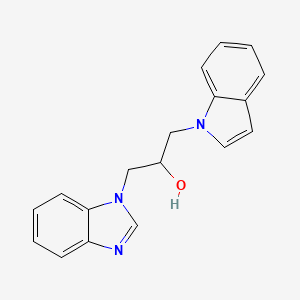
N'-(2-cyclohexylacetyl)-2-hydroxy-3-methylbenzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(2-cyclohexylacetyl)-2-hydroxy-3-methylbenzohydrazide is an organic compound with a complex structure that includes a cyclohexyl group, an acetyl group, a hydroxyl group, and a benzohydrazide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-cyclohexylacetyl)-2-hydroxy-3-methylbenzohydrazide typically involves multiple steps. One common method includes the acylation of 2-hydroxy-3-methylbenzohydrazide with 2-cyclohexylacetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(2-cyclohexylacetyl)-2-hydroxy-3-methylbenzohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The benzohydrazide moiety can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, thiols, or halides under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzohydrazides.
Applications De Recherche Scientifique
N’-(2-cyclohexylacetyl)-2-hydroxy-3-methylbenzohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N’-(2-cyclohexylacetyl)-2-hydroxy-3-methylbenzohydrazide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The pathways involved can include inhibition of signal transduction pathways or interference with metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-(2-cyclohexylacetyl)-2-hydroxybenzohydrazide
- N’-(2-cyclohexylacetyl)-3-methylbenzohydrazide
- N’-(2-cyclohexylacetyl)-2-hydroxy-4-methylbenzohydrazide
Uniqueness
N’-(2-cyclohexylacetyl)-2-hydroxy-3-methylbenzohydrazide is unique due to the specific positioning of its functional groups, which can influence its reactivity and interaction with biological targets. The presence of both hydroxyl and methyl groups on the benzene ring can enhance its binding affinity and specificity for certain enzymes or receptors.
Propriétés
Formule moléculaire |
C16H22N2O3 |
|---|---|
Poids moléculaire |
290.36 g/mol |
Nom IUPAC |
N'-(2-cyclohexylacetyl)-2-hydroxy-3-methylbenzohydrazide |
InChI |
InChI=1S/C16H22N2O3/c1-11-6-5-9-13(15(11)20)16(21)18-17-14(19)10-12-7-3-2-4-8-12/h5-6,9,12,20H,2-4,7-8,10H2,1H3,(H,17,19)(H,18,21) |
Clé InChI |
IMOMHYIZDPGMQN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C(=O)NNC(=O)CC2CCCCC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(benzyloxy)-3-chlorobenzyl]cyclohexanamine](/img/structure/B12478043.png)

![cyclohexyl[7-nitro-1-(nitromethyl)-3,4-dihydroisoquinolin-2(1H)-yl]methanone](/img/structure/B12478049.png)
![{[4-(Benzyloxy)-3-bromophenyl]methyl}[(2-chlorophenyl)methyl]amine](/img/structure/B12478068.png)
![propan-2-yl 2-[(2-ethylbutanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B12478075.png)
![3-methyl-1-phenyl-7-(thiophen-2-yl)-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12478087.png)
![10-(thiophen-3-yl)-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one](/img/structure/B12478094.png)

![1,3-dimethyl-5-{[6-(piperidin-1-yl)pyrimidin-4-yl]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B12478107.png)
![N-{1-methyl-2-[2-(2-oxopyridin-1(2H)-yl)ethyl]-1H-benzimidazol-5-yl}-2-(4-methylphenoxy)acetamide](/img/structure/B12478114.png)
![N~2~-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N-[3-(morpholin-4-yl)propyl]glycinamide](/img/structure/B12478119.png)
![N-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B12478132.png)
![2-fluoro-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12478141.png)
![1-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxyphenyl}-N-(furan-2-ylmethyl)methanamine](/img/structure/B12478159.png)
